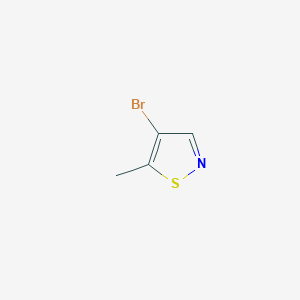
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the condensation of 2-aminopyridine with an appropriate imidazole derivative. One common method includes the reaction of 2-aminopyridine with 1-methylimidazole-2-carbaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, base catalysts, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the imidazole or pyridine rings .
科学研究应用
Chemistry: In chemistry, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its incorporation into polymers or other materials can enhance their performance in various applications .
作用机制
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Imidazo[1,2-a]pyridine: This compound shares a similar structure but with a fused ring system.
1-Methylimidazole: A simpler compound with only the imidazole ring, used in various chemical syntheses and as a catalyst.
2-Aminopyridine: A precursor in the synthesis of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
927986-54-7 |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



